molecular formula C13H15BrN2O3 B6798647 N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide

Cat. No.: B6798647
M. Wt: 327.17 g/mol
InChI Key: BRXWIHNIBHCSOF-UHFFFAOYSA-N
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Description

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[221]heptan-2-yl)acetamide is a complex organic compound characterized by its unique structural features, including a brominated pyridinone moiety and a bicyclic oxabicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the bromination of 3-hydroxy-4-pyridone to obtain 5-bromo-4-oxo-1H-pyridin-3-yl. This intermediate is then coupled with 2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetic acid through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the development of greener chemistry protocols to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The brominated pyridinone moiety can be further oxidized under strong oxidative conditions.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or further oxidized pyridinone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[221]heptan-2-yl)acetamide serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery and development. Studies may focus on its activity against certain enzymes, receptors, or pathogens.

Industry

In the materials science field, this compound could be used as a building block for the synthesis of advanced materials with unique properties. Its incorporation into polymers or other materials could enhance their mechanical, thermal, or chemical properties.

Mechanism of Action

The mechanism by which N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The brominated pyridinone moiety could interact with active sites of enzymes, while the oxabicycloheptane ring may provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide
  • N-(5-fluoro-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide
  • N-(5-iodo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide

Uniqueness

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the brominated pyridinone and the oxabicycloheptane ring also provides a distinctive structural framework that can be exploited for various applications.

This detailed overview should provide a comprehensive understanding of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[221]heptan-2-yl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c14-9-5-15-6-10(13(9)18)16-12(17)4-7-3-8-1-2-11(7)19-8/h5-8,11H,1-4H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXWIHNIBHCSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CC(=O)NC3=CNC=C(C3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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